Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as FN33, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Chemical Structure and Framework
The title compound, systematically known as 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium 2,4,6-trinitrophenolate, features a benzhydryl substituent on one of its N atoms in the piperazine-supported amine. Its structure demonstrates a chair conformation in the non-aromatic six-membered heterocycle. In crystal form, it forms a three-dimensional network through N—H⋯O hydrogen bonds and C—H⋯O contacts (Betz et al., 2011).
Synthesis and Structural Analysis
Flunarizine, a drug linked to this compound, undergoes industrial production through condensation processes involving this chemical. The synthesis involves metal-catalyzed amination and regioselective methods, showing its flexibility in chemical processes (Shakhmaev et al., 2016).
Molecular Interactions and Framework Structures
The compound contributes to forming complex three-dimensional hydrogen-bonded framework structures, seen in various salts of flunarizine. These structures are intricately held together through multiple types of hydrogen bonds, aromatic π-π stacking interactions, and C-H...π(arene) hydrogen bonds, indicating its potential role in stabilizing complex molecular architectures (Kavitha et al., 2014).
Applications in Drug Synthesis
The compound is pivotal in synthesizing cerebral vasodilators, with its derivatives synthesized to confirm structural propositions. Its utilization signifies its importance in developing therapeutics, particularly in the neurological domain (Ohtaka et al., 1989).
Properties
IUPAC Name |
methyl 2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-27-19(24)16-3-2-4-18(23(25)26)17(16)13-21-9-11-22(12-10-21)15-7-5-14(20)6-8-15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSDNLSXUAWTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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